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molecular formula C7H4Cl4 B075636 1,3,5-Trichloro-2-(chloromethyl)benzene CAS No. 1344-32-7

1,3,5-Trichloro-2-(chloromethyl)benzene

Cat. No. B075636
M. Wt: 229.9 g/mol
InChI Key: NJQRKFOZZUIMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552049B2

Procedure details

To a stirred solution of 2,4,6-trichlorobenzylalcohol (10.0 g; 47.3 mmol) in chloroform (100 ml) kept under nitrogen atmosphere, thionyl chloride (6.07 ml; 85.1 mmol) was added slowly at 0° C. over a period of 15 minutes followed by catalytic amount of DMF. The reaction mix was allowed to stir at ambient temp for 3 hours. The reaction mixture was quenched with 50 ml of water; the aqueous layer was extracted with DCM (3×100 ml). The combined organic layer was washed with 5% sodium bicarbonate solution (2×50 ml) followed by brine (50 ml) and dried over anhydrous sodium sulphate. The solvent was evaporated under reduced pressure. 10.9 g (100% of theory) of 1,3,5-trichloro-2-chloromethyl-benzene was obtained in form of a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH2:4]O.S(Cl)([Cl:14])=O.CN(C=O)C>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[C:6]([Cl:11])[C:3]=1[CH2:4][Cl:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(CO)C(=CC(=C1)Cl)Cl
Step Two
Name
Quantity
6.07 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temp for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mix
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 50 ml of water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (3×100 ml)
WASH
Type
WASH
Details
The combined organic layer was washed with 5% sodium bicarbonate solution (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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